Brickellin
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Overview
Description
Brickellin is an O-methylated flavonol, a type of flavonoid, which can be found in the plant Brickellia veronicifolia . It is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Brickellin can be synthesized through various chromatographic methods. The compound is typically obtained by isolating it from plant extracts using techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detector (GC-FID) . These methods involve the separation of this compound from other compounds present in the plant extract, followed by its identification and quantification.
Industrial Production Methods
This process includes the use of solvents such as methanol to extract the compound, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Brickellin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced flavonol derivatives.
Scientific Research Applications
Brickellin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism of action of Brickellin involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating oxidative stress and inflammation pathways. It reduces the formation of reactive oxygen species (ROS) and inhibits the activity of pro-inflammatory enzymes, thereby protecting cells from oxidative damage and inflammation .
Comparison with Similar Compounds
Brickellin is unique among flavonoids due to its specific chemical structure, which includes multiple methoxy groups. Similar compounds include other O-methylated flavonols such as quercetin and kaempferol. this compound’s distinct structure and biological activities set it apart from these compounds .
List of Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
- Isorhamnetin
These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities.
Properties
CAS No. |
90357-63-4 |
---|---|
Molecular Formula |
C20H20O9 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-hydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O9/c1-24-11-6-9(10(21)7-12(11)25-2)18-20(28-5)17(23)15-13(29-18)8-14(26-3)19(27-4)16(15)22/h6-8,21-22H,1-5H3 |
InChI Key |
USWPTYUGAMOLAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O)OC |
Origin of Product |
United States |
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